molecular formula C13H14N2O3S B5699558 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5699558
M. Wt: 278.33 g/mol
InChI Key: SIRGLBUMCOEGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a heterocyclic compound with potential applications in various fields of scientific research. This molecule is composed of a pyrimidine ring, a thienyl group, and a tert-butyl group, which make it a versatile compound for chemical modifications and functionalization.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in anticancer activity involves the inhibition of the succinate dehydrogenase enzyme, which is part of the mitochondrial respiratory chain complex II. This inhibition leads to the accumulation of succinate, which can activate the hypoxia-inducible factor (HIF) pathway and induce apoptosis in cancer cells. In catalysis, this molecule can act as a bidentate ligand for transition metal complexes, which can activate the C-H bond of organic substrates and facilitate various organic reactions.
Biochemical and Physiological Effects
1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound can induce apoptosis in cancer cells through the inhibition of the mitochondrial respiratory chain complex II, which leads to the accumulation of succinate and the activation of the HIF pathway. In addition, this molecule has been reported to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its versatility for chemical modifications and functionalization, its potential applications in various fields of scientific research, and its reported anticancer and antibacterial activities. However, the limitations of using this compound include its low solubility in water and some organic solvents, which can affect its bioavailability and reaction efficiency. In addition, the toxicity and potential side effects of this compound should be carefully evaluated before its use in lab experiments.

Future Directions

For the research on 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione include the development of more efficient synthesis methods, the exploration of its potential applications in other fields of scientific research, such as optoelectronics and energy storage, and the evaluation of its toxicity and potential side effects in vivo. In addition, the functionalization of the thienyl and pyrimidine groups of this molecule can lead to the synthesis of new heterocyclic compounds with diverse properties and potential applications.

Synthesis Methods

The synthesis of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through a one-pot reaction of 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione's acid, thiophene-2-carbaldehyde, and tert-butanol in the presence of a base catalyst such as potassium carbonate. The reaction proceeds through the formation of an enolate intermediate, which reacts with thiophene-2-carbaldehyde to form the thienylmethylene derivative. The final product can be obtained through acidification and recrystallization steps.

Scientific Research Applications

1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, materials science, and catalysis. This molecule can be used as a building block for the synthesis of other heterocyclic compounds, such as pyrimidine derivatives, by functionalizing the thienyl group or the pyrimidine ring. In medicinal chemistry, this compound has been reported to exhibit anticancer activity through the inhibition of the mitochondrial respiratory chain complex II. In materials science, 1-tert-butyl-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be used as a precursor for the synthesis of organic semiconductors and fluorescent dyes. In catalysis, this molecule can be used as a ligand for transition metal complexes, which can catalyze a variety of organic reactions.

properties

IUPAC Name

1-tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-13(2,3)15-11(17)9(10(16)14-12(15)18)7-8-5-4-6-19-8/h4-7H,1-3H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRGLBUMCOEGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=CC2=CC=CS2)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

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